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molecular formula C12H13NO2 B8326893 methyl 1,2-Dimethyl-1H-indole-5-carboxylate

methyl 1,2-Dimethyl-1H-indole-5-carboxylate

Cat. No. B8326893
M. Wt: 203.24 g/mol
InChI Key: QDGAPFCYVUSXCD-UHFFFAOYSA-N
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Patent
US09290485B2

Procedure details

To a solution of Methyl 2-methyl-1H-indole-5-carboxylate (1000 mg, 5.29 mmol) in THF (53 ml) KOtBu (723 mg, 6.44 mmol) was added and subsequently Iodomethane (1.05 ml, 16.81 mmol) was added at rt. The reaction mixture was stirred at it for 40 hours. The orange reaction mixture was quenched with water/brine and extracted twice with EA. The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated under vacuum to afford crude methyl 1,2-Dimethyl-1H-indole-5-carboxylate.
Quantity
1000 mg
Type
reactant
Reaction Step One
Name
Quantity
53 mL
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]2[C:9]([CH:10]=1)=[CH:8][C:7]([C:11]([O:13][CH3:14])=[O:12])=[CH:6][CH:5]=2.[CH2:15]1COCC1.IC>>[CH3:15][N:3]1[C:4]2[C:9](=[CH:8][C:7]([C:11]([O:13][CH3:14])=[O:12])=[CH:6][CH:5]=2)[CH:10]=[C:2]1[CH3:1]

Inputs

Step One
Name
Quantity
1000 mg
Type
reactant
Smiles
CC=1NC2=CC=C(C=C2C1)C(=O)OC
Name
Quantity
53 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
1.05 mL
Type
reactant
Smiles
IC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at it for 40 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The orange reaction mixture was quenched with water/brine
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EA
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
CN1C(=CC2=CC(=CC=C12)C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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